2-(1H-benzimidazol-2-ylthio)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 3-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated benzimidazole derivatives.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Analytical Chemistry: The compound can serve as a ligand in the development of sensors for detecting metal ions or other analytes.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide depends on its application. For instance, in medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzimidazole ring can interact with DNA or proteins, while the hydrazide group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)nicotinonitrile
- Ethyl 2-(1H-benzimidazol-2-ylthio)propanoate
- 2-(1H-benzimidazol-2-ylthio)acetic acid
Uniqueness
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is unique due to the presence of both the benzimidazole ring and the Schiff base, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-25-15-9-5-6-12(17(15)24)10-19-22-16(23)11-26-18-20-13-7-3-4-8-14(13)21-18/h3-10,24H,2,11H2,1H3,(H,20,21)(H,22,23)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXIXWPQWQJAHG-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00417119 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5793-11-3 | |
Record name | AC1NT1TM | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00417119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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